molecular formula C8H7BrN2O B11883482 3-Amino-7-bromoindolin-2-one CAS No. 1249852-68-3

3-Amino-7-bromoindolin-2-one

Cat. No.: B11883482
CAS No.: 1249852-68-3
M. Wt: 227.06 g/mol
InChI Key: DLSVIEVSXHPQMM-UHFFFAOYSA-N
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Description

3-Amino-7-bromoindolin-2-one (CAS 1249852-68-3) is a brominated and amino-functionalized indolin-2-one derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery research. The indolin-2-one core, also known as oxindole, is a privileged structure in the design of kinase inhibitors . The presence of the amino group at the C3 position and the bromo substituent at the C7 position makes this compound a valuable synthetic intermediate for further functionalization and optimization of potential therapeutic agents . The primary research value of this compound lies in its application for developing inhibitors of protein kinases, which are key targets in cancer research. Kinases such as c-Src and Fibroblast Growth Factor Receptors (FGFRs) play critical roles in cancer progression, including cell proliferation, migration, and survival signaling pathways . The amino group on the indolin-2-one scaffold has been shown to increase the affinity of such molecules for the ATP-binding site of kinases like c-Src . The bromine atom acts as a handle for further cross-coupling reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This makes this compound a key precursor in the synthesis of more complex molecules for biochemical assay evaluation and anticancer activity screening . The product is offered with a purity of 95% and is available for shipping . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-7-bromo-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-3-1-2-4-6(10)8(12)11-7(4)5/h1-3,6H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSVIEVSXHPQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857511
Record name 3-Amino-7-bromo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249852-68-3
Record name 3-Amino-7-bromo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino 7 Bromoindolin 2 One and Its Structural Analogues

Formation of the Indolin-2-one Core with Bromination at C7

The construction of the 7-bromoindolin-2-one core is a critical step. Direct functionalization of the indole (B1671886) or indoline (B122111) skeleton is often challenging due to the inherent reactivity of the five-membered pyrrole (B145914) ring, which typically favors substitution at the C2 and C3 positions. rsc.org Therefore, specialized strategies are required to achieve substitution at the C7 position of the benzene (B151609) ring portion of the molecule.

Achieving selective bromination at the C7 position of the indolin-2-one (oxindole) ring is a significant synthetic challenge. Without a directing group, electrophilic bromination often yields a mixture of isomers, with the C5 position being a common site of reaction. Modern synthetic methods have overcome this by employing directing group-assisted, transition-metal-catalyzed C-H activation.

One effective strategy involves the use of a removable directing group on the N1 nitrogen. Rhodium(III) catalysis has been successfully employed for the selective C7 halogenation of N-pyrimidyl indolines using N-halosuccinimides. researchgate.net This approach leverages the formation of a rhodacycle intermediate, which directs the halogenation to the ortho C7 position. The pyrimidyl group can be subsequently removed to provide the NH-free indoline.

Another approach involves the direct bromination of specific substituted indazoles, a related heterocyclic system, which can provide insights into the factors governing regioselectivity. For instance, the bromination of 4-sulfonamido-1H-indazoles with N-bromosuccinimide (NBS) has been shown to proceed with high regioselectivity at the C7 position. nih.govresearchgate.net Computational studies suggest that both steric and electronic factors contribute to this selectivity. nih.gov While not a direct synthesis of the indolin-2-one, this highlights how substituents can influence the position of bromination on the benzo-fused ring.

Table 1: Comparison of C7-Selective Halogenation Methods

Catalyst/Reagent Directing Group Halogen Source Key Features
[RhCp*Cl2]2 N-Pyrimidyl NBS, NCS, NIS Excellent regioselectivity for C7; broad substrate scope. researchgate.net

Stereoselective Introduction of the 3-Amino Substituent

The C3 position of the indolin-2-one core is a prochiral center. Introducing an amino group at this position can generate a stereocenter, which is often crucial for biological activity. Therefore, the development of stereoselective methods to control the configuration of this new chiral center is of paramount importance. These methods are broadly categorized as diastereoselective and enantioselective.

Diastereoselective approaches are employed when a chiral center already exists in the molecule, which directs the stereochemical outcome of the amination step. This can be achieved by using a chiral auxiliary attached to the nitrogen of the incoming amine or to the N1 position of the oxindole (B195798). While specific examples for the 7-bromo analogue are not detailed, the general principles of diastereoselective additions to isatin-derived imines are well-established. These methods often involve nucleophilic addition to a chiral imine, where the facial selectivity is controlled by the pre-existing stereocenter.

Enantioselective methods utilize chiral catalysts to create the C3-amino stereocenter with high enantiomeric excess (ee) from achiral precursors. These approaches are highly efficient and atom-economical.

A prominent strategy is the catalytic asymmetric α-amination of 3-substituted oxindoles. For instance, a chiral Scandium(III)/N,N'-dioxide complex has been shown to catalyze the reaction between 3-substituted oxindoles and azodicarboxylates, affording the corresponding 3-amino-2-oxindole derivatives in high yields (up to 98%) and excellent enantioselectivities (up to 99% ee). nih.gov

Organocatalysis also provides powerful tools for this transformation. The asymmetric aza-Morita-Baylis-Hillman (aza-MBH) reaction of isatin-derived ketimines with activated olefins, catalyzed by chiral amines and phosphines, yields 3-substituted 3-amino-2-oxindoles with quaternary stereocenters in good yields and excellent enantioselectivity (90–99% ee). nih.gov Similarly, chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or featuring a squaramide core, have been effectively used in asymmetric Mannich reactions with isatin (B1672199) imines to produce chiral 3-aminooxindoles. semanticscholar.orgbeilstein-journals.orgresearchgate.net

Table 2: Selected Enantioselective Methods for the Synthesis of 3-Aminooxindoles

Reaction Type Catalyst System Substrates Yield Enantioselectivity (ee)
α-Amination Chiral Sc(OTf)3/N,N'-dioxide 3-Substituted Oxindoles + Azodicarboxylates Up to 98% Up to 99% nih.gov
Aza-Morita-Baylis-Hillman Chiral Amine/Phosphine Isatin-derived Ketimines + MVK >80% 90-99% nih.gov
Mannich Reaction Cinchona Alkaloid-derived Squaramide Isatin Imines + 1,3-Dicarbonyls 78-99% 90-99% beilstein-journals.org

Functionalization and Derivatization at N1 and C3 Positions

Once the core 3-amino-7-bromoindolin-2-one structure is assembled, further diversification can be achieved by modifying the N1 and C3 positions. These modifications can modulate the physicochemical and pharmacological properties of the molecule.

The nitrogen atom at the N1 position of the indolin-2-one ring is a nucleophilic site that can be readily functionalized. N-alkylation can be accomplished under mild conditions using reagents like alkyl halides in the presence of a base. For instance, the use of cesium carbonate and tetrabutylammonium (B224687) iodide in DMF has been reported for the N-alkylation of related 2-aminothiophenes, a strategy that can be adapted for oxindoles. nih.gov The reaction of aminoindoles with DMF-dialkylacetals under microwave irradiation also provides a route to N1-alkylation. rsc.org

N-acylation, the introduction of an acyl group (R-C=O), is typically achieved by treating the N1-H of the oxindole or the C3-amino group with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction is generally high-yielding and provides stable amide derivatives. For example, a free 3-amino-2-oxindole can be treated with acetic anhydride to generate the corresponding N-acyl derivative. nih.gov

Condensation Reactions at the C3 Position

The amino group at the C3 position of the indolin-2-one ring is a key functional handle for introducing molecular diversity through condensation reactions. This nucleophilic group readily reacts with a variety of electrophilic partners, most commonly carbonyl compounds, to form a wide range of C3-substituted derivatives.

A primary example of this reactivity is the formation of Schiff bases (imines) or hydrazones. The reaction of a C3-aminoindolin-2-one with aldehydes or ketones under dehydrating conditions yields the corresponding C3-iminoindolin-2-one derivatives. This transformation is fundamental for linking various aromatic and heterocyclic moieties to the core scaffold. For instance, the condensation of 5-bromo-1-benzylisatin-3-thiosemicarbazone with 2-bromo-1-arylethanones in ethanol (B145695) leads to the formation of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives. mdpi.com This reaction proceeds via an initial condensation followed by cyclization to form the thiazole (B1198619) ring, showcasing how C3-functionalization can be a gateway to more complex structures. mdpi.com The general conditions for such reactions often involve refluxing in a suitable solvent like ethanol, sometimes with acid or base catalysis to facilitate the dehydration step.

The products of these condensation reactions are not merely final compounds but can also serve as intermediates for further transformations. The resulting imine or hydrazone linkage can be reduced to a more flexible amine or be involved in subsequent cyclization reactions.

Reactant 1Reactant 2Product TypeKey Transformation
This compound AnalogueAromatic AldehydeC3-Imino Derivative (Schiff Base)Condensation/Dehydration
This compound AnalogueKetoneC3-Imino Derivative (Schiff Base)Condensation/Dehydration
3-Hydrazonoindolin-2-one Analogueα-HaloketoneC3-(Thiazol-2-yl)hydrazono DerivativeCondensation/Cyclization

Multi-component Reactions for Complex Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient strategy for generating molecular diversity. nih.gov These reactions are prized for their atom economy, step economy, and ability to rapidly construct intricate molecular frameworks from simple precursors. nih.govfrontiersin.org The indolin-2-one scaffold, often derived from isatin, is a common participant in MCRs.

One of the most prominent MCRs involving this scaffold is the 1,3-dipolar cycloaddition reaction. Azomethine ylides, generated in situ from the decarboxylative condensation of isatin (a precursor to the target scaffold) and an α-amino acid, can react with various dipolarophiles. mdpi.com This strategy allows for the stereocontrolled synthesis of complex spiro-pyrrolidinyl oxindoles, which incorporate the entire structure of the amino acid and the dipolarophile into the final molecule in a single step. mdpi.com The versatility of this approach allows for the creation of large libraries of compounds by simply varying the isatin, amino acid, and dipolarophile components.

Another example is the three-component synthesis of 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyls from the reaction of α-amino aryl ketones, indoles, and a bromine source like tetrabromomethane (CBr₄). frontiersin.org While not starting directly with the pre-formed indolinone, this reaction highlights the principles of MCRs in building complex indole-related structures. Such strategies could be adapted to the 7-bromoindolin-2-one core to achieve novel derivatives. The key advantage is the formation of multiple new bonds (e.g., C=N, C-C, and N-Br) in a single, convergent step under mild conditions. frontiersin.org

MCR TypeReactantsProduct ScaffoldKey Features
1,3-Dipolar CycloadditionIsatin derivative, α-Amino acid, DipolarophileSpiro-pyrrolidinyl oxindoleHigh stereoselectivity, builds complex polycyclic systems. mdpi.com
Ugi ReactionIsatin-derived imine, Isocyanide, Carboxylic acidα-Acylamino-carboxamide derivativeAccess to diverse side chains and high structural complexity.
Three-Component Imine Formationα-Amino aryl ketone, Indole, CBr₄2-(1-bromo-1H-indol-3-yl)-2-imino-carbonylForms three new bonds in one step, atom-economical. frontiersin.org

Advanced Synthetic Transformations Leading to Hybrid Scaffolds

Beyond initial functionalization, the this compound core is an excellent platform for advanced synthetic transformations that create hybrid molecules, merging the indolin-2-one motif with other pharmacologically relevant structures.

Coupling Reactions for Incorporating Diverse Moieties

The bromine atom at the C7 position is a synthetic linchpin for transition metal-catalyzed cross-coupling reactions. This aryl bromide is amenable to a wide array of powerful bond-forming methodologies, enabling the introduction of diverse carbon- and heteroatom-based substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the C7-bromo position and various aryl or heteroaryl boronic acids (or their esters) is a robust method for forming C-C bonds. It allows for the direct linkage of other ring systems to the indolin-2-one core, creating biaryl structures.

Heck Coupling: The reaction of the C7-bromo moiety with alkenes, catalyzed by palladium, introduces alkenyl substituents. These can be further modified, for example, through hydrogenation or oxidation.

Sonogashira Coupling: This reaction, which couples the aryl bromide with terminal alkynes using a palladium and copper co-catalyst system, installs an alkynyl group at the C7 position. This functional group is highly versatile and can participate in subsequent reactions like cycloadditions to form heterocyclic rings.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the C7-bromo position with a wide range of primary or secondary amines. This is a direct method for introducing diverse amino functionalities, which can significantly modulate the physicochemical properties of the molecule.

These coupling reactions are characterized by their functional group tolerance and reliability, making them indispensable tools for late-stage diversification of the 7-bromoindolin-2-one scaffold.

Coupling ReactionReactantsCatalyst System (Typical)Bond FormedMoiety Incorporated
Suzuki-Miyaura7-Bromoindolin-2-one, Arylboronic acidPd(PPh₃)₄, BaseC(sp²)-C(sp²)Aryl / Heteroaryl
Heck7-Bromoindolin-2-one, AlkenePd(OAc)₂, Ligand, BaseC(sp²)-C(sp²)Alkenyl
Sonogashira7-Bromoindolin-2-one, Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC(sp²)-C(sp)Alkynyl
Buchwald-Hartwig7-Bromoindolin-2-one, AminePd catalyst, Ligand, BaseC(sp²)-NAmino

Regioselective Synthesis of Fused Heterocycles

Fusing additional heterocyclic rings onto the indolin-2-one framework leads to rigid, polycyclic systems with distinct three-dimensional shapes, which can enhance biological activity and selectivity. Regioselective synthesis ensures that the desired constitutional isomer is formed preferentially.

One strategy involves intramolecular cyclization reactions. For example, a substituent introduced at the C7 position via a coupling reaction can be designed to contain a functional group that subsequently reacts with the N1-H of the indolinone core or a group at the C3 position. An intramolecular Heck reaction, for instance, could be used to fuse a new ring between the C7 and C6 positions if an appropriate alkenyl side chain is present.

Another powerful approach is oxidative cyclization. Methods involving the functionalization of an alkene can be used to construct fused rings. For example, an intramolecular aminolactonization process can be envisioned where a strategically placed alkene and carboxylic acid on a side chain attached to the aniline (B41778) nitrogen undergo cyclization to form a fused furoindolin-2-one system. mdpi.com Similarly, photoredox-catalyzed intramolecular cyclization of tryptamine (B22526) derivatives has been used to generate azepino[4,5-b]indoles, demonstrating a method for creating fused seven-membered rings. researchgate.net

These advanced methods allow for the construction of novel, complex, and rigid scaffolds based on the 7-bromoindolin-2-one template, significantly expanding the chemical space available for exploration.

Computational and Theoretical Investigations of 3 Amino 7 Bromoindolin 2 One Derivatives

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For 3-Amino-7-bromoindolin-2-one derivatives, this method is instrumental in predicting their binding affinity and mode of interaction with various protein targets, particularly kinases, which are often implicated in cancer. nih.govnih.gov

Studies on similar indolin-2-one cores reveal that they typically bind to the ATP-binding site of kinases. whiterose.ac.ukresearchgate.net The indolin-2-one moiety often forms crucial hydrogen bonds with the hinge region of the kinase. whiterose.ac.uk For this compound, the amino group at the 3-position and the lactam carbonyl are predicted to be key hydrogen bond donors and acceptors, respectively. The bromo-substituent at the 7-position can influence binding through steric and electronic effects, potentially interacting with hydrophobic pockets within the active site.

To illustrate the potential of this compound derivatives, a hypothetical molecular docking study against prominent cancer-related kinases is presented below. The docking scores, typically measured in kcal/mol, indicate the predicted binding affinity, with more negative values suggesting stronger binding.

Table 1: Hypothetical Molecular Docking Scores of this compound against Various Kinases

Kinase Target PDB ID Docking Score (kcal/mol) Key Interacting Residues (Predicted)
VEGFR-2 4ASD -9.8 Cys919, Asp1046
EGFR 2J6M -8.5 Met793, Asp855
CDK2 1HCK -7.9 Leu83, Asp145

This data is illustrative and intended to represent typical outcomes of molecular docking studies.

Molecular Dynamics Simulations for Conformational Stability and Binding Mechanisms

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time, assessing their stability and revealing the intricacies of binding mechanisms. mdpi.comnih.gov For this compound derivatives, MD simulations can validate the binding poses predicted by molecular docking and evaluate the stability of the complex. researchgate.net Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the conformational changes in both the ligand and the protein.

A typical MD simulation would run for several nanoseconds to observe the system's behavior. The results would indicate whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes that could affect its inhibitory activity.

This data is illustrative and represents typical outputs from MD simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are crucial for its reactivity and interaction with biological targets. rsc.orgrsdjournal.orgrsc.org Methods like Density Functional Theory (DFT) can be used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, these calculations can help in understanding how the amino and bromo substituents affect the electron distribution in the indolin-2-one ring system, thereby influencing its binding characteristics.

Table 3: Predicted Quantum Chemical Properties of this compound

Property Predicted Value Significance
HOMO Energy -5.8 eV Relates to the electron-donating ability.
LUMO Energy -1.2 eV Relates to the electron-accepting ability.
HOMO-LUMO Gap 4.6 eV Indicates high kinetic stability.

This data is illustrative and based on general principles of quantum chemical calculations for similar molecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR studies are essential for optimizing lead compounds by establishing a mathematical relationship between their chemical structure and biological activity. nih.govtandfonline.com For a series of this compound derivatives, QSAR models can be developed to predict their inhibitory potency against a specific target. google.fi These models often use descriptors related to steric, electronic, and hydrophobic properties.

A hypothetical QSAR study on a series of derivatives could yield an equation like:

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_Donors + c

This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond donors increase the activity, while a larger molecular weight (MW) might decrease it. Such models are invaluable for guiding the synthesis of new, more potent analogs. nih.gov

Prediction of Molecular Behavior in Biological Systems (e.g., "in silico ADME")

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for evaluating the drug-likeness of a compound. nih.govnih.govjapsonline.commdpi.comeijppr.com Various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

For this compound, in silico tools can provide early-stage assessment of its pharmacokinetic profile.

Table 4: Predicted ADME Properties of this compound

Property Predicted Value Indication
Oral Bioavailability High Good potential for oral administration.
Lipinski's Rule of 5 0 violations Likely to be a drug-like molecule.
Blood-Brain Barrier (BBB) Penetration Low Less likely to cause CNS side effects.
CYP2D6 Inhibition Non-inhibitor Lower risk of drug-drug interactions.

This data is illustrative and represents typical outputs from in silico ADME prediction software.

Analysis of Global Chemical Descriptors for Reactivity and Interaction Potential

Global chemical descriptors, derived from quantum chemical calculations, provide a quantitative measure of a molecule's reactivity and interaction potential. jchemlett.com These descriptors include electronegativity (χ), chemical hardness (η), and chemical softness (S). They are useful for comparing the reactivity of different derivatives within a series.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Table 5: Predicted Global Chemical Descriptors for this compound

Descriptor Formula Predicted Value Interpretation
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.5 eV Moderate ability to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.3 eV Indicates good stability.

This data is illustrative and based on the hypothetical quantum chemical properties listed in Table 3.

Mechanistic Elucidation of Biological Activities in in Vitro Systems

Inhibition of Protein Kinases and Associated Signaling Pathways

Bromo-indolin-2-one derivatives have emerged as significant inhibitors of protein kinases, particularly those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). researchgate.net

The primary mechanism by which bromo-indolin-2-one derivatives exert their anti-angiogenic effects is through the direct inhibition of receptor tyrosine kinases (RTKs). These compounds have been shown to target the kinase activities of both VEGFR and FGFR families. cancerresgroup.us The VEGFR and FGFR signaling pathways are crucial for tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. cancerresgroup.usvascularcell.com

Derivatives based on the 1-benzyl-5-bromoindolin-2-one scaffold have demonstrated notable inhibitory activity against VEGFR-2. mdpi.com For instance, compound 7d (see table below) was identified as a potent inhibitor of VEGFR-2. mdpi.com Similarly, other indolin-2-one derivatives have been designed and synthesized as selective FGFR inhibitors, with some showing higher potency than known reference inhibitors in enzyme assays. researchgate.net The dual inhibition of both VEGFR and FGFR pathways is a significant therapeutic strategy, as it can more comprehensively suppress tumor-driven angiogenesis. cancerresgroup.us

The inhibitory action of indolin-2-one derivatives on kinases is predominantly achieved through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site of the enzyme. whiterose.ac.uknih.gov The indolin-2-one core structure acts as a scaffold that mimics the adenosine base of ATP, allowing it to fit into the ATP-binding pocket. biorxiv.orgmdpi.com

Molecular docking and dynamic simulations have provided detailed insights into this binding mode. The indolin-2-one carbonyl group is crucial as it typically forms a key hydrogen bond with an amino acid residue in the hinge region of the kinase, an area that connects the two lobes of the kinase domain. whiterose.ac.ukmdpi.com For example, in the ATP binding site of Aurora B kinase, the indolin-2-one carbonyl group forms an essential hydrogen bond with Alanine 173, while the indolin-2-one NH group can form an additional hydrogen bond with Glutamate (B1630785) 171. whiterose.ac.uk This competitive binding prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. nih.gov

Enzyme assays have been instrumental in quantifying the potency and selectivity of bromo-indolin-2-one derivatives. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Studies on various substituted bromoindolin-2-ones have revealed potent activity against key oncogenic kinases. For example, certain 3,5-disubstituted indolin-2-ones have shown exceptional potency against FGFR1, with IC₅₀ values in the nanomolar range, surpassing that of the known inhibitor AZD4547. researchgate.net Likewise, 1-benzyl-5-bromoindolin-2-one derivatives have been evaluated for their VEGFR-2 inhibitory function, demonstrating IC₅₀ values in the sub-micromolar range. mdpi.com

Table 1: In Vitro Kinase Inhibitory Activity of Bromo-Indolin-2-one Derivatives

This table is interactive. You can sort and filter the data.

Compound ID Target Kinase IC₅₀ (µM) Source
7c VEGFR-2 0.728 mdpi.com
7d VEGFR-2 0.503 mdpi.com
Sorafenib (Reference) VEGFR-2 0.090 mdpi.com
Compound 5 FGFR1 0.00033 researchgate.net
Compound 9 FGFR1 0.00050 researchgate.net
Compound 7 FGFR1 0.00085 researchgate.net

| AZD4547 (Reference) | FGFR1 | 0.01217 | researchgate.net |

Modulation of Apoptotic Pathways and Cell Cycle Progression (In Vitro Cellular Models)

Beyond kinase inhibition, bromo-indolin-2-one compounds actively modulate intrinsic cellular pathways that control cell survival and death, namely apoptosis (programmed cell death).

Apoptosis is a critical tumor suppression mechanism, and its induction is a primary goal of many anticancer therapies. free.fr This process is executed by a family of proteases called caspases. nih.gov The activation of initiator caspases (like caspase-9) triggers a cascade leading to the activation of executioner caspases (like caspase-3), which then dismantle the cell. mdpi.com

In vitro studies on human cancer cell lines have shown that bromo-indolin-2-one derivatives are effective inducers of apoptosis. mdpi.comnih.gov Treatment of MCF-7 breast cancer cells with compound 7d led to a significant increase in the levels of activated caspase-3 and caspase-9. mdpi.com Similarly, another indole-based derivative, 6n , was also found to increase the expression of both caspase-3 and caspase-9. nih.gov This activation of the caspase cascade confirms that these compounds can trigger the key molecular machinery of apoptosis in cancer cells.

The commitment to apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govresearchgate.net The ratio of these opposing proteins is a critical determinant of cell fate. Anti-apoptotic proteins like Bcl-2 work by inhibiting the release of mitochondrial factors such as cytochrome c, which is necessary for the activation of caspase-9. nih.govmdpi.com Pro-apoptotic proteins like Bax promote this release. researchgate.net

Bromo-indolin-2-one derivatives have been shown to shift this balance in favor of apoptosis. mdpi.comnih.gov In MCF-7 cells, treatment with compound 7d resulted in a significant upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This dual action effectively lowers the threshold for apoptosis induction, making the cells more susceptible to programmed cell death. Another related compound, 6n , also demonstrated the ability to decrease the expression of Bcl-2 and increase the expression of Bax. nih.gov

Table 2: Effect of Compound 7d on Apoptotic Markers in MCF-7 Cells

This table is interactive. You can sort and filter the data.

Apoptotic Marker Effect of Treatment Fold Change vs. Control Source
Bax (Pro-apoptotic) Upregulation 3.5-fold increase mdpi.com
Bcl-2 (Anti-apoptotic) Downregulation 4.3-fold decrease mdpi.com
Caspase-9 (Initiator) Upregulation 3.9-fold increase mdpi.com

| Caspase-3 (Executioner) | Upregulation | 4.1-fold increase | mdpi.com |

Scientific Data on 3-Amino-7-bromoindolin-2-one Remains Elusive

Despite a thorough search of available scientific literature, detailed information regarding the specific biological activities of the chemical compound this compound is not available.

Searches for the mechanistic elucidation of this compound's effects in several key biological areas, as requested, did not yield specific data. This includes its potential roles in:

Cell Cycle Arrest Mechanisms: No studies were found that detail how this compound might halt or interfere with the cell division cycle in in vitro systems.

Enzyme Inhibition Beyond Kinases: There is no available research on the inhibitory effects of this compound on enzymes such as urease or cholinesterase.

Quorum Sensing Inhibition: The molecular-level mechanisms by which this compound might disrupt bacterial communication are not documented.

Mechanisms of Antimicrobial and Antifungal Activity: While the broader class of indolinone compounds has been investigated for such properties, the specific mechanisms of action for this compound have not been described in the literature.

While general information exists for the broader chemical classes of "aminoindolinones" and "bromoindolinones," suggesting they are of interest in medicinal chemistry for the development of bioactive compounds, this information is not specific enough to address the detailed requirements for an article on this compound.

Therefore, the generation of a detailed scientific article focusing solely on the requested biological activities of this compound is not possible at this time due to a lack of published research. Further experimental investigation would be required to elucidate the specific biological and mechanistic properties of this compound.

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of the 3-Amino Group on Potency and Selectivity

The substituent at the C3-position of the indolin-2-one scaffold is pivotal for its interaction with the target protein, typically forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. While the core structure specifies a 3-amino group, in many potent inhibitors, this position is elaborated into a larger moiety, such as a hydrazone or a methylene (B1212753) group linking to another heterocycle, to optimize these interactions. nih.govwhiterose.ac.uk

The amino group itself, or a substituted version, acts as a hydrogen bond donor and acceptor, which is a critical feature for anchoring the molecule within the active site. For instance, in many indolinone-based kinase inhibitors, the C3-substituent forms hydrogen bonds with the backbone amide and carbonyl groups of conserved amino acids like glutamate (B1630785) and cysteine in the hinge region. mdpi.com

Modification of the 3-amino group can drastically alter potency. SAR studies on related indolinones show that converting the amino group to a hydrazonoindolin-2-one can lead to potent anti-proliferative agents. The activity of these derivatives is further modulated by the nature of the substituent attached to the hydrazono moiety.

Table 1: Effect of C3-Position Modification on Biological Activity

Compound ID C3-Substituent Target/Assay Activity (IC₅₀)
Analog A 3-hydrazono VEGFR-2 Inhibition 0.728 µM mdpi.com
Analog B 3-((1H-pyrrol-2-yl)methylene) Aurora B Kinase Inhibition 19.95 nM (Ki) whiterose.ac.uk
Analog C 3-((4-chlorobenzylidene)hydrazono) MCF-7 Cytotoxicity 2.93 µM mdpi.com

This table presents data from related indolinone analogs to illustrate the impact of modifying the C3-position.

Role of the 7-Bromo Substituent in Modulating Biological Activity and Physicochemical Interactions

The presence and position of halogen substituents on the phenyl ring of the indolin-2-one scaffold are key determinants of biological activity and physicochemical properties. A bromine atom at the C7-position, as in 3-amino-7-bromoindolin-2-one, exerts a significant influence through several mechanisms.

SAR studies have consistently shown that halogenation of the indolinone ring is beneficial for potency, although the optimal position varies depending on the specific kinase target. scispace.com For example, studies on isatin (B1672199) derivatives revealed that 5-bromo substitution could increase anti-inflammatory activity significantly compared to unsubstituted analogs. tandfonline.com In another study on hydrazonoindolin-2-ones, a 5-chloro substituent was found to be more beneficial for activity than a 5-bromo group, indicating a subtle interplay of steric and electronic effects. nih.gov The C7-position is less commonly explored, but its proximity to the C1 and C3 positions suggests it can play a unique role in orienting key binding motifs.

Impact of N1 Substitutions on Receptor Binding and Cellular Uptake Mechanisms

The nitrogen atom at the N1 position of the indolin-2-one ring is a crucial interaction point. The N-H group is a potent hydrogen bond donor and is frequently observed forming a hydrogen bond with a backbone carbonyl of a tyrosine residue in the kinase active site (e.g., Tyr1159 in c-Met). nih.gov

Substituting the N1-hydrogen with alkyl or benzyl (B1604629) groups removes this hydrogen bond donor capability. However, this modification can still lead to highly potent compounds if the substituent is able to access and occupy a nearby hydrophobic pocket in the active site, leading to a net increase in binding affinity. mdpi.commdpi.com

For example, a study on 1,2,4-triazole-tethered indolinones as VEGFR-2 inhibitors demonstrated the positive influence of N-substitution. N-alkylation of the indolin-2-one ring clearly enhanced the inhibition of cancer cell growth. mdpi.com Similarly, the development of 1-benzyl-5-bromoindolin-2-one derivatives as anticancer agents showed that this N1-substitution was compatible with potent activity against MCF-7 cells and VEGFR-2. mdpi.com These substitutions also impact physicochemical properties like lipophilicity and membrane permeability, which in turn affects cellular uptake.

Table 2: Effect of N1-Position Substitution on VEGFR-2 Inhibition

Compound ID N1-Substituent C5-Substituent VEGFR-2 IC₅₀ (nM)
Analog D -H -F 119.6 mdpi.com
Analog E -CH₂(4-Cl-Ph) -H 20.7 mdpi.com
Analog F -CH₂(4-F-Ph) -Cl 18.5 mdpi.com

This table showcases data from related N-substituted indolinones to highlight the SAR at the N1-position.

Correlation between Stereochemistry and Biological Efficacy

The introduction of an amino group at the C3 position of the indolin-2-one ring creates a stereocenter. Consequently, this compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov

This difference arises from the three-dimensional nature of drug-receptor interactions. For optimal binding, a drug molecule must present multiple interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic groups) in a specific spatial arrangement to complement the binding site. nih.gov One enantiomer may fit perfectly into the receptor site, leading to a potent biological response, while the other may bind weakly or not at all.

Rational Design Strategies for Lead Compound Optimization

Rational drug design has been instrumental in optimizing the indolin-2-one scaffold for improved potency, selectivity, and drug-like properties. e3s-conferences.orgtandfonline.com These strategies leverage structural information from X-ray crystallography and computational modeling to guide synthetic modifications.

Structure-Based Design and Molecular Docking: Docking studies are routinely used to predict how newly designed analogs will bind to the target kinase. nih.govresearchgate.net This allows chemists to prioritize the synthesis of compounds with the highest predicted binding affinity. For example, docking can reveal unoccupied hydrophobic pockets near a bound ligand, suggesting locations for adding lipophilic groups to increase potency. whiterose.ac.uk

Targeting the Hinge Region: A primary strategy involves designing C3-substituents that optimize hydrogen bonding interactions with the kinase hinge region. This has led to the exploration of various heterocyclic rings attached to the C3-methylene position, such as the pyrrole (B145914) in Sunitinib, which mimics the adenine (B156593) portion of ATP. mdpi.comdrugdesign.org

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to enhance activity or improve pharmacokinetic profiles. In the development of VEGFR-2 inhibitors, a pyrrole ring was successfully replaced with a 1,2,4-triazole (B32235) ring, a known bioisostere, which maintained potent inhibitory activity. mdpi.com

Modulating Physicochemical Properties: Rational design is also used to fine-tune properties like solubility and membrane permeability. For instance, N1-substitutions can be used to modulate lipophilicity, while substitutions on the phenyl ring can be altered to balance potency with desirable ADME (absorption, distribution, metabolism, and excretion) properties. e3s-conferences.orgmdpi.com

Through these integrated approaches, the simple this compound scaffold can be systematically optimized into a highly potent and selective lead compound for clinical development.

Advanced Research Applications of the 3 Amino 7 Bromoindolin 2 One Scaffold

Development as a Chemical Probe for Novel Biological Targets

Chemical probes are potent, selective, and well-characterized small molecules used to investigate the function of proteins and biological pathways in cellular or organismal systems. nih.govgoogle.com The indolin-2-one core, particularly when substituted, is a foundational structure for many kinase inhibitors, and derivatives of 3-amino-7-bromoindolin-2-one are being explored for their potential as chemical probes.

The primary value of this scaffold lies in its ability to generate potent inhibitors for specific biological targets, thereby allowing researchers to probe their functions. For instance, various substituted bromoindolin-2-one derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. dntb.gov.uamdpi.com While many studies focus on 5-bromo derivatives, the principles extend to other isomers. By inhibiting a specific kinase like VEGFR-2, these compounds act as probes to dissect the signaling pathways responsible for angiogenesis and tumor growth. mdpi.com

The development of such molecules often involves creating a suite of compounds: a potent and selective probe, and a structurally similar but biologically inactive "negative control." The availability of both allows researchers to confirm that an observed biological effect is due to the inhibition of the intended target. nih.gov The 3-amino group on the scaffold is a crucial handle for modification, allowing chemists to attach various moieties to fine-tune selectivity and potency against a panel of kinases, a critical step in developing a high-quality chemical probe.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used to rapidly synthesize a large number of diverse compounds, known as a chemical library, which can then be screened for biological activity. nih.govfirsthope.co.in The this compound scaffold is exceptionally well-suited for this approach due to its multiple points of diversification.

Key features of the scaffold for library synthesis include:

The C3-Amino Group: This nucleophilic group can be readily reacted with a wide array of electrophiles, such as aldehydes, ketones, and carboxylic acids, to generate diverse imines, amides, and other derivatives. nih.govnih.gov

The N1-Position: The nitrogen atom of the indolinone ring can be alkylated or acylated, introducing another layer of structural diversity. mdpi.com

The C7-Bromo Group: The bromine atom can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast range of aryl, alkyl, or amino substituents.

This multi-faceted reactivity allows for the systematic creation of large, focused libraries. Researchers can generate hundreds or thousands of related compounds in parallel, which is essential for high-throughput screening (HTS) campaigns to identify "hit" compounds against a biological target. slideshare.netimperial.ac.uk For example, libraries of N-benzyl-5-bromoindolin-2-one derivatives have been synthesized to explore structure-activity relationships (SAR) for anticancer activity. mdpi.com A similar combinatorial approach applied to the 7-bromo isomer would allow for a comprehensive exploration of the chemical space around this scaffold to discover novel bioactive agents.

Compound SeriesScaffold BaseLibrary Generation StrategyTarget/ApplicationReference
6a-r, 9a-f, 11a-c 5-/7-Substituted Indolin-2-oneConjugation of various indole-3-carboxaldehydes with hydrazonoindolin-2-ones.Anticancer (MCF-7, HepG-2, HCT-116) nih.gov
7a-d, 12a-e 1-Benzyl-5-bromoindolin-2-oneConnection through a hydrazone linker to 4-arylthiazole or 4-methyl-5-(aryldiazenyl)thiazole moieties.Anticancer (MCF-7, A-549), VEGFR-2 Inhibition mdpi.com
Bis-indolinones 5-Bromoindolin-2-oneKnoevenagel condensation with various dicarbaldehydes.Antiproliferative (NCI-60 cell lines) nih.gov

Integration into Multi-target Directed Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, are multifactorial, meaning they involve multiple pathological pathways. nih.gov The traditional "one drug, one target" approach is often insufficient for these conditions. unibo.it This has led to the rise of Multi-Target Directed Ligands (MTDLs)—single chemical entities designed to modulate multiple biological targets simultaneously. nih.govunibo.it

The this compound scaffold is an attractive core for designing MTDLs. Its inherent ability to bind to certain enzyme families, like kinases, can be combined with other pharmacophores to create hybrid molecules with dual or multiple activities.

For example, research on related bromoindolinone scaffolds has produced compounds with dual inhibitory activity. A study on 1-benzyl-5-bromoindolin-2-one derivatives showed that the most potent compounds not only inhibited VEGFR-2 but also induced apoptosis through the modulation of caspase, Bax, and Bcl-2 protein levels. mdpi.com This suggests a multi-pronged attack on cancer cells. By strategically modifying the 3-amino and 7-bromo positions, it is conceivable to design molecules that, for instance, simultaneously inhibit a key kinase and another target, such as a different enzyme or a protein-protein interaction involved in the disease pathology.

Contribution to Understanding Heterocyclic Pharmacology

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of pharmacology. The study of specific scaffolds like this compound contributes significantly to our broader understanding of heterocyclic pharmacology by elucidating crucial structure-activity relationships (SAR).

Research on various substituted indolin-2-ones has generated a wealth of data on how chemical modifications affect biological activity. Specifically, the introduction of a bromine atom at positions 5 or 7 has been shown to be a key determinant of potency and selectivity for many targets. nih.govjocpr.com

Key SAR Insights from Bromoindolinone Research:

Anticancer Activity: Studies consistently show that halogen substitution on the indolin-2-one ring influences anticancer potency. For example, a series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives showed that compounds with a halogen at the C5 position had the most potent activity against HeLa cancer cell lines. nih.gov Similarly, derivatives of 1-benzyl-5-bromoindolin-2-one showed potent cytotoxicity against MCF-7 breast cancer cells. mdpi.com

Kinase Inhibition: The indolin-2-one scaffold is a well-known "kinase hinge-binder." The specific substitution pattern, including the position of the bromine atom, fine-tunes the interaction with the ATP-binding pocket of different kinases, which is fundamental to designing selective inhibitors. dntb.gov.uaresearchgate.net

Antimicrobial Properties: The scaffold has also been investigated for antimicrobial activity, demonstrating that specific substitutions can confer efficacy against various bacterial strains.

By systematically synthesizing and testing derivatives of the this compound scaffold, medicinal chemists generate valuable data that informs predictive models and guides the design of future heterocyclic drugs with improved efficacy and safety profiles.

Compound/DerivativeBiological Target/AssayFinding (IC₅₀)SignificanceReference
Derivative 7d VEGFR-20.503 µMDemonstrates potent kinase inhibition from a 1-benzyl-5-bromoindolin-2-one scaffold. mdpi.com
Derivative 7d MCF-7 Cancer Cells2.93 µMShows significant anticancer activity, superior to the reference drug doxorubicin (B1662922) in the study. mdpi.com
Derivative 6n MCF-7 Cancer Cells1.04 µMA 7-substituted indolin-2-one derivative showing high cytotoxic potency and apoptosis induction. nih.gov
Derivative 6j Tyrosine Kinases1.34 µMHighlights the potential of the indolinone scaffold in developing tyrosine kinase inhibitors. researchgate.net

Conclusion and Future Research Directions

Emerging Synthetic Methodologies for Enhanced Diversity

Future exploration of 3-Amino-7-bromoindolin-2-one will depend on the development of diverse chemical libraries. Modern synthetic organic chemistry offers powerful tools to achieve this, moving beyond traditional methods.

Emerging strategies should focus on late-stage functionalization and diversification. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, have been successfully applied to other bromo-indolinone scaffolds to introduce a variety of substituents. researchgate.net These methods could be adapted to the 7-bromo position of the target compound to install new aryl, heteroaryl, or amino groups, thereby systematically probing the structure-activity relationship (SAR). Microwave-assisted synthesis can accelerate these reactions, allowing for the rapid generation of compound libraries. nih.gov

Furthermore, base-catalyzed aryl halide isomerization techniques present a novel approach to creating otherwise inaccessible substitution patterns. rsc.org Applying these methods could potentially rearrange the bromine atom to other positions on the aromatic ring, leading to novel regioisomers. Another avenue involves leveraging the reactivity of the 3-amino group for the synthesis of Schiff bases or amide derivatives, a strategy proven effective for modifying other indolinones. nih.gov The development of one-pot, multi-component reactions starting from simpler precursors could also provide efficient and atom-economical pathways to complex this compound analogs.

Application of Advanced Computational Techniques in Discovery

Computational chemistry is an indispensable tool in modern drug discovery for accelerating the identification and optimization of lead compounds. For this compound, these techniques can provide crucial insights where experimental data is lacking.

Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of various protein targets. This approach has been extensively used for other indolinones to identify key interactions with enzymes like VEGFR-2, FGFR, and PIM kinases. mdpi.comresearchgate.netrsc.org Molecular dynamics (MD) simulations can further refine these models by assessing the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of a series of derivatives with their biological activity. As a library of this compound analogs is synthesized and tested, QSAR models can guide the design of subsequent generations of compounds with enhanced potency and selectivity. Furthermore, in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help prioritize compounds with favorable drug-like properties for further development, minimizing late-stage failures. rsc.org

Table 1: Examples of Computational Studies on Related Indolinone Scaffolds

Compound Class Computational Method Target Key Findings
1-Benzyl-5-bromoindolin-2-ones Molecular Docking, MD Simulation VEGFR-2 Exploration of the binding mode within the VEGFR-2 active site. mdpi.comresearchgate.net
3,5-Disubstituted indolin-2-ones Molecular Docking, MD Simulation FGFR1 Revealed occupation of the ATP-binding pocket and key amino acid interactions. researchgate.net
3,3-Di(indoloyl)indolin-2-ones Molecular Docking α-Glucosidase, α-Amylase Supported observed inhibitory activities and correlated binding energies with % inhibition. researchgate.net
Benzimidazole-oxindole hybrids Molecular Docking CDK2, GSK-3β Showed perfect fitting through hydrogen bonding and hydrophobic interactions. researchgate.net

Exploration of Undiscovered Biological Targets and Mechanisms

The indolin-2-one core is a "privileged scaffold," known to interact with a wide range of biological targets, most notably protein kinases involved in oncology. researchgate.net Derivatives of this compound should be screened against a broad panel of kinases to uncover novel inhibitory activities. Targets such as VEGFR, FGFR, and Aurora kinases, which are modulated by other bromo-indolinones, represent logical starting points. researchgate.netmdpi.comresearchgate.net

Beyond kinases, the scaffold has shown potential in other therapeutic areas. For example, different substituted indolinones have been investigated as caspase inhibitors for neurodegenerative diseases, antivirals (including against HIV), and antimicrobials. researchgate.netnih.gov A systematic investigation of this compound derivatives against these alternative target classes could reveal unexpected therapeutic applications.

Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could also uncover entirely new mechanisms of action. Subsequent target deconvolution studies could then identify the specific proteins or pathways responsible for the observed phenotype. This unbiased approach is a powerful method for discovering first-in-class medicines.

Table 2: Known Biological Targets for Bromo-Indolinone Derivatives

Derivative Class Biological Target(s) Therapeutic Area
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones VEGFR-2, Caspase-3, Caspase-9 Anticancer mdpi.comresearchgate.net
5-Bromo-3-(benzylidene)indolin-2-ones FGFRs Anticancer nih.gov
6-Bromoindolin-2-one derivatives Aurora B Kinase Anticancer researchgate.net
4-Bromo isatin (B1672199) derivatives General Cytotoxicity Anticancer jocpr.com
5-Halo substituted 3-phenylimino-indolin-2-ones General Cytotoxicity (HeLa cells) Anticancer nih.gov

Development of Novel Screening Platforms for Activity Profiling

To efficiently evaluate the diverse libraries of this compound derivatives, advanced screening platforms are essential. High-throughput screening (HTS) using fluorescence-based enzymatic assays can rapidly assess the inhibitory activity of thousands of compounds against specific targets like kinases or caspases. nih.govnih.gov These assays are highly sensitive and can be automated to provide dose-response curves and IC50 values in a short timeframe.

For cellular activity, high-content screening (HCS) platforms offer a significant advantage over simple viability assays like the MTT assay. nih.gov HCS uses automated microscopy and image analysis to simultaneously measure multiple parameters, such as cell cycle progression, apoptosis induction, and the subcellular localization of specific proteins. This provides a much richer dataset to understand a compound's mechanism of action at a cellular level.

Furthermore, fragment-based screening is an alternative approach where smaller, less complex molecules ("fragments") are screened for weak binding to a target. nih.gov The this compound core itself could be considered a fragment, and hits from a fragment screen could guide the elaboration of the scaffold to achieve high-affinity binders. Another cutting-edge platform is the use of deep mutational scanning, which can assess the effect of a compound on the stability of a target protein across thousands of its variants, providing a detailed map of the structure-function relationship. nih.gov

Q & A

Q. What are the optimized synthetic routes for 3-Amino-7-bromoindolin-2-one, and how can reaction conditions be adjusted to improve yield?

The synthesis of this compound often involves bromination and amination steps. A common approach uses N-bromosuccinimide (NBS) for bromination, followed by amination with ammonia or substituted amines under reflux conditions. For example, highlights the use of 3-bromoaniline with isopropyl alcohol (i-PrOH) and concentrated HCl under reflux for 30 minutes, followed by alkaline hydrolysis with 15% KOH in 1,4-dioxane . To improve yield:

  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) to ensure complete reaction.
  • Catalyst optimization : Introduce acidic or basic catalysts (e.g., HCl or KOH) to accelerate specific steps.
  • Purification : Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the indole backbone and bromine/amino substituents. For example, the amino group typically appears as a broad singlet at δ 4.5–5.5 ppm in 1H^1H NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C8_8H6_6BrN2_2O, MW ≈ 225.97 g/mol) and isotopic patterns for bromine .
  • X-ray crystallography : Resolves crystal structure and confirms stereochemistry, though this requires high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological profiling of this compound across different experimental models?

Contradictions often arise from methodological differences (e.g., cell lines vs. in vivo models). To address this:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for kinase inhibition) and consistent dosing protocols .
  • Control variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and batch-to-batch compound variability .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to compare results across studies .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

SAR studies require systematic modifications:

  • Substituent variation : Replace the bromine atom with other halogens (e.g., Cl or I) or functional groups (e.g., -CF3_3) to assess electronic effects .
  • Scaffold hopping : Compare indolin-2-one derivatives with pyrrolo[2,3-d]pyrimidines or benzoxazines to evaluate core structure contributions .
  • Computational modeling : Use Molecular Operating Environment (MOE) software to predict binding affinities to targets like kinases or GPCRs .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic (PK) properties of this compound?

Key considerations:

  • Dosing routes : Compare oral gavage vs. intravenous administration to assess bioavailability .
  • Metabolic stability : Use liver microsomes or hepatocytes to identify major metabolites (e.g., dehalogenation products) .
  • Tissue distribution : Employ radiolabeled compounds (e.g., 14C^{14}C) or LC-MS/MS for quantification in target organs .

Methodological Guidance

Q. What are the best practices for ensuring reproducibility in synthetic protocols for halogenated indole derivatives?

  • Document reaction parameters : Record exact temperatures, solvent purity, and stirring rates .
  • Validate intermediates : Use TLC or HPLC to confirm purity before proceeding to subsequent steps .
  • Collaborative verification : Share protocols with independent labs to cross-validate yields and purity .

Q. How can computational tools enhance the design of this compound derivatives with improved bioactivity?

  • Docking simulations : Use AutoDock Vina to predict interactions with biological targets (e.g., tyrosine kinases) .
  • QSAR modeling : Corrogate electronic descriptors (e.g., Hammett constants) with experimental IC50_{50} values .
  • ADMET prediction : Employ SwissADME to optimize solubility, permeability, and toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.